molecular formula C6H5F3N2O2 B6202570 2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 497833-02-0

2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B6202570
CAS No.: 497833-02-0
M. Wt: 194.11 g/mol
InChI Key: LLYFBVOGPOUFBC-UHFFFAOYSA-N
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Description

2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, reacting trifluoroacetylacetone with hydrazine hydrate under reflux conditions yields 5-(trifluoromethyl)-1H-pyrazole.

    Introduction of the Acetic Acid Moiety: The pyrazole derivative is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution on the pyrazole ring.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid: Similar structure but with the acetic acid moiety attached at a different position on the pyrazole ring.

    2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: Another isomer with the trifluoromethyl group at a different position.

Uniqueness

2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is unique due to the specific positioning of the trifluoromethyl group and the acetic acid moiety, which can influence its reactivity and interaction with biological targets differently compared to its isomers.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and advanced materials.

Properties

CAS No.

497833-02-0

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-2-10-11(4)3-5(12)13/h1-2H,3H2,(H,12,13)

InChI Key

LLYFBVOGPOUFBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CC(=O)O)C(F)(F)F

Purity

0

Origin of Product

United States

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